Cas no 57213-69-1 ([(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1))
![[(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) structure](https://www.kuujia.com/scimg/cas/57213-69-1x500.png)
[(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) Chemical and Physical Properties
Names and Identifiers
-
- [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1)
- 2,4,5-T-triethylaminesalt
- 2,4,5-T-triethylaminesalt Solution
- N,N-diethylethanamine,2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid
- Trichlopyr triethylamine salt
- 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid compound with N,N-diethylethanamine (1:1)
- 3,5,6-trichloro-2-pyridyloxyacetic acid - triethylamine (1:1)
- Caswell No. 882J
- EINECS 260-625-1
- Garlon 3A
- Triclopyr triethylamine
- Triclopyr triethylamine salt
- Triclopyr triethylammonium salt
- Triclopyr-t
- triethylammonium 3,5,6-trichloro-2-pyridyloxyacetate
- Triethylammonium triclopyr
- (3,5,6-Trichloro-2-pyridinyl)oxyacetic acid triethylamine salt (1:1)
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- Inchi: InChI=1S/C7H4Cl3NO3.C6H15N/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;1-4-7(5-2)6-3/h1H,2H2,(H,12,13);4-6H2,1-3H3
- InChI Key: ROKVVMOXSZIDEG-UHFFFAOYSA-N
- SMILES: C(N(CC)CC)C.ClC1=CC(Cl)=C(Cl)N=C1OCC(O)=O
Computed Properties
- Exact Mass: 356.04600
Experimental Properties
- PSA: 62.66000
- LogP: 3.85330
[(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) Security Information
- Hazardous Material transportation number:UN3077(solid)
[(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155406-1g |
Triethylamine 2-((3,5,6-trichloropyridin-2-yl)oxy)acetate |
57213-69-1 | 97% | 1g |
¥639.00 | 2024-05-08 |
[(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) Related Literature
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Additional information on [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1)
Introduction to [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) and CAS No. 57213-69-1
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, the compound with the CAS number 57213-69-1 and the product name [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1) has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, synthesis methods, and recent applications in scientific research.
The molecular structure of [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid is characterized by a pyridine ring substituted with three chlorine atoms at the 3rd, 5th, and 6th positions. This substitution pattern imparts a high degree of electrophilicity to the pyridine ring, making it a versatile scaffold for further functionalization. The presence of an acetic acid moiety linked to the pyridine ring through an oxygen atom enhances its reactivity and solubility in various organic solvents. The compound is typically used in a 1:1 molar ratio with triethylamine to form a salt complex, which improves its stability and handling properties.
In terms of synthesis, [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid is synthesized through a multi-step process involving chlorination and condensation reactions. The chlorination step typically employs reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atoms into the pyridine ring. Subsequent condensation with glycolic acid derivatives under controlled conditions yields the desired acetic acid derivative. The final step involves reaction with triethylamine to form the salt complex, which is then purified through recrystallization or column chromatography.
The significance of this compound lies in its potential applications as an intermediate in the synthesis of more complex pharmaceutical agents. Recent studies have demonstrated its utility in the development of novel antiviral and anticancer drugs. The electrophilic nature of the pyridine ring allows for facile coupling with various bioactive molecules, enabling the creation of targeted therapeutic agents. Additionally, the acetic acid moiety can be further modified to introduce additional functional groups, expanding its synthetic versatility.
One notable application of [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid is in the field of antiviral research. Researchers have utilized this compound as a precursor in the synthesis of inhibitors targeting viral proteases and polymerases. These inhibitors are crucial for preventing viral replication and have shown promise in preclinical trials. The ability to modify the molecular structure of this compound has led to the development of several lead compounds that are currently undergoing further investigation for their efficacy against various viral infections.
In addition to antiviral applications, [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid has also been explored in anticancer research. Its structural features make it an ideal candidate for designing small-molecule inhibitors that target specific enzymes involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit kinases and other enzymes that are overexpressed in cancer cells, leading to their apoptosis or growth arrest. The salt complex formed with triethylamine enhances the solubility and bioavailability of these derivatives, making them more effective in vivo.
The compound's potential extends beyond pharmaceutical applications into agrochemicals and material science. Its unique chemical properties make it suitable for use as a ligand in catalytic systems or as a building block for designing novel materials with specific functionalities. For instance, researchers have investigated its use as a chelating agent for transition metals in catalytic reactions, demonstrating its ability to enhance reaction rates and yields.
The safety profile of [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, when used appropriately under controlled conditions, is generally favorable. However, like many chemical compounds used in research and industry, it requires careful handling due to its reactivity and potential health hazards associated with prolonged exposure. Standard laboratory practices should be followed when working with this compound to ensure safety.
In conclusion, [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, particularly in its salt form with triethylamine (1:1), is a versatile compound with significant potential applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and researchers working on pharmaceuticals、agrochemicals,and advanced materials。 As research continues to uncover new uses for this compound,its importance is likely to grow,further solidifying its role as a cornerstone molecule in modern chemistry.
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